bionectin A

Beschreibung

Contextualization within Natural Products Chemistry

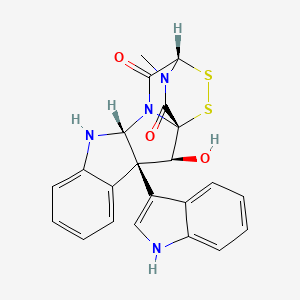

Bionectin A is a dimeric epipolythiodiketopiperazine alkaloid, first isolated in 2006 by Zheng et al. from fungi of the Bionectra byssicola species, also known as Clonostachys byssicola. mycocentral.euguidetopharmacology.orgumw.edu.pldaneshyari.com Its molecular formula is C22H18N4O3S2, with a molecular weight of 450.5 g/mol . wikipedia.org Structurally, this compound is characterized by a tryptophan-derived hexahydropyrroloindoline substructure, a C3-linked dimeric construction, and an eponymous epipolythiodiketopiperazine (ETP) motif. mycocentral.euumw.edu.pl It is specifically a C12-hydroxylated ETP alkaloid. mycocentral.eu

The compound's relevance in natural products chemistry stems from its potent biological activities. Initial screenings revealed that this compound exhibited significant bacteriostatic activity against pathogenic microorganisms, including methicillin-resistant and quinolone-resistant Staphylococcus aureus gram-positive eubacteria. mycocentral.eu

Table 1: Bacteriostatic Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus (methicillin-resistant) | As low as 10 μg/mL mycocentral.eu |

| Staphylococcus aureus (quinolone-resistant) | As low as 10 μg/mL mycocentral.eu |

Significance of Epidithiodioxopiperazine Alkaloids in Research

Epidithiodioxopiperazine (ETP) alkaloids represent a structurally diverse and biologically active family of fungal metabolites. chem960.com These compounds are defined by a polysulfide-bridged 2,5-diketopiperazine substructure, a feature generally requisite for their potent biological activity. chem960.comcenmed.com Since the seminal discovery of gliotoxin in 1936, nearly twenty distinct families of ETP alkaloids have been isolated and characterized. cenmed.com

The broad spectrum of biological activities associated with ETP alkaloids includes anticancer, antifungal, antibacterial, and antiviral properties, which has generated considerable interest in their study within chemistry and allied sciences. While the precise mechanism of action for these compounds is not fully understood, the pivotal role of the polysulfide bridge in their bioactivity is well-recognized. cenmed.com Research suggests that their toxicity may involve the generation of reactive oxygen species (ROS) and direct manipulation of target proteins. herts.ac.uk All natural ETPs discovered to date contain, or are derived from, at least one aromatic amino acid, with tryptophan being a common precursor. cenmed.com The complex molecular architectures of ETP alkaloids have continuously challenged and inspired synthetic chemists for decades, leading to ongoing efforts in total synthesis and the generation of analogues to explore their chemical and biological properties. guidetopharmacology.orgcenmed.com

Historical Overview of this compound Academic Inquiry

This compound was first reported in 2006 following its isolation from the fungus Bionectra byssicola by Zheng and colleagues. mycocentral.euguidetopharmacology.orgumw.edu.pldaneshyari.com Initial academic inquiry focused on its structural elucidation and the observed bacteriostatic activity against drug-resistant bacterial strains. mycocentral.eu

A significant milestone in the academic inquiry of this compound was its concise and efficient total synthesis, described by Mohammad Movassaghi and his team (Alexis Coste, Justin Kim, and Timothy C. Adams) in 2013. mycocentral.euumw.edu.pluni.lunih.gov This synthetic endeavor was crucial because discrepancies were noted between the nuclear magnetic resonance (NMR) spectra reported in the original isolation study and those obtained from the synthetic product. mycocentral.euumw.edu.pluni.lunih.gov The unambiguous structural assignment of (+)-Bionectin A was ultimately confirmed through X-ray analysis during its total synthesis, prompting a reevaluation of its initial characterization data. mycocentral.euuni.lunih.gov

The synthetic approach developed by Movassaghi and co-workers featured several key advancements, including a new and scalable method for erythro-β-hydroxytryptophan amino acid synthesis, an intramolecular Friedel–Crafts reaction of a silyl-tethered indole, and a novel mercaptan reagent for the synthesis of the ETP motif that could be unraveled under mild conditions. mycocentral.euumw.edu.plherts.ac.ukuni.lunih.gov Historically, this compound and its congener Bionectin B are considered rare monomeric ETPs, distinguishing them from the more commonly observed dimeric forms, although they are still classified within the verticillin group due to their fungal origin and presumed similar biosynthetic pathways. guidetopharmacology.orgdaneshyari.com Furthermore, it has been noted that Bionectin C, a related compound isolated alongside this compound, was published with a structure identical to gliocladin A, though slight differences in their reported NMR data suggest that further comparative studies are warranted. mycocentral.euguidetopharmacology.orgdaneshyari.com

Eigenschaften

Molekularformel |

C22H18N4O3S2 |

|---|---|

Molekulargewicht |

450.5 g/mol |

IUPAC-Name |

(1S,2S,3R,11R,14S)-2-hydroxy-3-(1H-indol-3-yl)-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |

InChI |

InChI=1S/C22H18N4O3S2/c1-25-17-16(27)26-19-21(12-7-3-5-9-15(12)24-19,18(28)22(26,20(25)29)31-30-17)13-10-23-14-8-4-2-6-11(13)14/h2-10,17-19,23-24,28H,1H3/t17-,18-,19+,21+,22-/m0/s1 |

InChI-Schlüssel |

SOXYUWXVVDZFTE-XUJOWKJQSA-N |

Isomerische SMILES |

CN1[C@@H]2C(=O)N3[C@@H]4[C@]([C@@H]([C@@]3(C1=O)SS2)O)(C5=CC=CC=C5N4)C6=CNC7=CC=CC=C76 |

Kanonische SMILES |

CN1C2C(=O)N3C4C(C(C3(C1=O)SS2)O)(C5=CC=CC=C5N4)C6=CNC7=CC=CC=C76 |

Synonyme |

bionectin A |

Herkunft des Produkts |

United States |

Iii. Structural Elucidation Methodologies

Spectroscopic Techniques for Structural Determination

Spectroscopic methods are indispensable tools in organic chemistry for identifying and characterizing chemical compounds. For bionectin A, NMR and MS played critical roles in its structural assignment.

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms within a molecule. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial for its structural elucidation.

The initial structural assessment of this compound involved the acquisition of 1D NMR spectra, specifically proton nuclear magnetic resonance (¹H NMR) and carbon-13 nuclear magnetic resonance (¹³C NMR) spectra. These spectra were typically recorded using high-field NMR spectrometers, such as Bruker AVANCE-600 or Varian 500 INOVA spectrometers, with chemical shifts referenced to the residual protium or carbon resonances of the solvent (e.g., CDCl₃ or DMSO-d₆). rsc.org

¹H NMR spectra provide information on the number of distinct proton environments, their chemical shifts, and their coupling patterns, which indicate neighboring protons. ¹³C NMR spectra reveal the different carbon environments within the molecule. Beyond 1D experiments, 2D NMR techniques were vital for establishing connectivity and proximity relationships between atoms. Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically employed. COSY helps identify spin-coupled protons, while HSQC correlates protons to the carbons they are directly attached to. HMBC, on the other hand, provides information about long-range (two or three bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton and identifying quaternary carbons. nih.gov

For this compound, ¹JCH, ²JCH, and ³JCH NMR data were used to establish bond connectivities, providing a robust framework for the proposed structure. nih.govmit.edu

Determining the stereochemistry of complex natural products like this compound is often the most challenging aspect of structural elucidation. While 1D and 2D NMR data provide strong evidence for bond connectivities, solidifying stereochemical assignments often requires additional information. For this compound, despite reasonable confidence gained from ¹JCH, ²JCH, and ³JCH NMR data regarding bond connectivities, further information was necessary to confirm its stereochemical assignments. nih.govmit.edu

In such instances, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are commonly employed to determine the spatial proximity of protons, which can then be used to infer relative stereochemistry. However, for this compound, discrepancies between the ¹H and ¹³C NMR spectra of the synthetic product and those reported in the original isolation report necessitated an unambiguous structural assignment. This was ultimately achieved through single crystal X-ray diffraction analysis of a derivative, (+)-bionectin A p-nitrobenzoate, which confirmed the congruence between the synthetic structure and the natural product's structure without ambiguity. nih.govmit.edursc.orgmit.edu X-ray crystallography provides a definitive three-dimensional picture of the electron density within a crystal, allowing for the precise determination of atomic positions and chemical bonds, including stereochemical details. wikipedia.org

Table 1: Representative NMR Spectroscopic Data for this compound (Conceptual)

| Proton (δ, ppm) | Carbon (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Conceptual) |

| 7.XX | 1XX.X | d | X.X | Ar-H |

| 4.XX | 7X.X | dd | X.X, Y.Y | CH-O |

| 3.XX | 5X.X | m | - | CH-N |

| 2.XX | 4X.X | s | - | CH₃ |

Note: Actual specific NMR data for this compound's final structure were not directly available in the provided snippets, but the types of data reported (chemical shifts, multiplicity, coupling constants) are standard for such analyses. rsc.org

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and, consequently, the elemental composition of a compound. For this compound, HRMS data were recorded using advanced instruments such as a Bruker Daltonics APEXIV 4.7 Tesla FT-ICR-MS, employing an electrospray ionization (ESI) source. rsc.org This technique provides highly accurate mass measurements, which are essential for confirming the molecular formula (e.g., C₂₂H₁₈N₄O₃S₂) by comparing the experimentally determined mass-to-charge ratio (m/z) with theoretical values. nih.gov The precision of HRMS allows for the differentiation of compounds with very similar nominal masses but different elemental compositions. researchgate.net

Tandem Mass Spectrometry (MS/MS), also known as MS², is employed to obtain structural information by fragmenting selected ions and analyzing the resulting daughter ions. While the provided search results specifically mention HRMS for elemental composition, MS/MS is a standard and complementary technique in structural elucidation workflows. researchgate.netresearchgate.net In MS/MS, a precursor ion is selected and then subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions provide a "fingerprint" that can be used to deduce the connectivity of atoms and the presence of specific substructures within the molecule. By mapping these fragmentation pathways, chemists can reconstruct parts of the molecular structure, which is particularly useful for complex molecules where NMR data alone might not be sufficient to resolve all structural ambiguities. researchgate.netreddit.com Although specific MS/MS fragmentation data for this compound were not detailed in the provided snippets, the general application of MS for molecular fragmentation analysis is a recognized part of natural product structure elucidation.

Iv. Biosynthesis and Biogenetic Pathways

Proposed Biogenetic Routes of Epidithiodioxopiperazine Alkaloids

The general biosynthetic route to ETP alkaloids begins with the condensation of two amino acids to form a diketopiperazine scaffold, which then undergoes a series of enzymatic modifications to yield the final complex structure. nih.govnih.gov

Early biosynthetic investigations into the ETP family relied on precursor incorporation studies using isotopically labeled compounds. A consistent finding across the class is that all-natural ETPs are derived from at least one aromatic amino acid, such as phenylalanine, tyrosine, or tryptophan. nih.gov For instance, studies on gliotoxin confirmed its origin from L-phenylalanine and L-serine. core.ac.uk Similarly, tryptophan is the precursor for the indole-containing ETPs. nih.gov

Given the chemical structure of bionectin A, which features a complex hexahydropyrrolo[2,3-b]indole core, its biosynthesis is understood to originate from L-tryptophan. nih.gov The other amino acid incorporated into its DKP ring is sarcosine (N-methylglycine), a feature it shares with related compounds like gliocladin B. acs.org The synthesis of (+)-bionectin A has been achieved through methods inspired by these biogenetic precursors, utilizing an erythro-β-hydroxytryptophan derivative as a key starting material. nih.govmit.edu

The assembly of the intricate ETP architecture is accomplished through a series of precise enzymatic transformations. The biosynthesis of gliotoxin serves as the archetypal model for understanding these catalytic mechanisms. nih.gov

Diketopiperazine (DKP) Core Formation: The initial step is the condensation of the two precursor amino acids, which is catalyzed by a non-ribosomal peptide synthetase (NRPS). nih.gov In the case of gliotoxin, the NRPS enzyme GliP is responsible for forming the cyclo-L-phenylalanyl-L-seryl dipeptide. mdpi.comnih.gov A similar NRPS is proposed to catalyze the formation of the initial dipeptide for this compound from L-tryptophan and sarcosine.

Core Modifications and Hydroxylation: Following the formation of the DKP ring, the core structure is subjected to a series of tailoring reactions. A key modification is the hydroxylation at the α-positions of the amino acid residues. In gliotoxin biosynthesis, the monooxygenase GliC is responsible for hydroxylating the α-carbon of the L-phenylalanine residue. nih.gov Such hydroxylation steps are critical for the subsequent installation of the sulfur bridge.

Disulfide Bridge Formation: The defining feature of ETPs is the transannular disulfide bridge. This is a complex process believed to involve several enzymatic steps. In the gliotoxin pathway, it is proposed that a glutathione S-transferase, GliG, mediates the thiolation of the DKP core by adding glutathione. maynoothuniversity.ie Subsequent enzymatic steps lead to the unmasking of the dithiol, which is then oxidized to form the disulfide bridge. This final oxidation step is catalyzed by the oxidoreductase GliT. mdpi.comwikipedia.org This enzyme is also crucial for the producing organism's self-protection against the toxic effects of gliotoxin. wikipedia.org

Precursor Incorporation Studies

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically located together on the chromosome in what is known as a biosynthetic gene cluster (BGC). researchgate.net The identification and characterization of these BGCs have provided profound insights into ETP biosynthesis.

The genetic blueprint for ETP biosynthesis is encapsulated within dedicated BGCs. The gli cluster for gliotoxin in Aspergillus fumigatus is the most extensively studied and contains 13 genes that orchestrate the entire biosynthetic process. core.ac.ukwikipedia.org The cornerstone of this cluster is the gliP gene, which encodes the NRPS responsible for assembling the DKP core. mdpi.com

Analogous clusters have been identified for other ETPs, including the cha cluster for chaetocin and the ver cluster for verticillin. researchgate.netmicrobiologyresearch.org The cha cluster, for example, contains genes predicted to be necessary for forming the DKP scaffold, adding sulfur, and performing oxidative reactions. researchgate.net Although a specific BGC for this compound has not been explicitly detailed in published literature, it is presumed to exist in the producing fungus, Bionectria byssicola, and to contain a homologous set of core genes, including an NRPS for the initial dipeptide synthesis. acs.org

The structural diversity of ETP alkaloids arises from the activity of tailoring enzymes encoded within their respective BGCs. These enzymes modify the basic DKP core through reactions such as hydroxylation, methylation, and complex cyclizations. researchgate.netmdpi.com

In the case of this compound, the assembly involves significant post-peptide modifications beyond the disulfide bridge formation. These include the C12-hydroxylation and the intricate formation of the fused polycyclic ring system. nih.gov While the specific enzymes for this compound are not yet characterized, their functions can be inferred from homologous enzymes in other ETP pathways. For example, cytochrome P450 monooxygenases, often found in ETP clusters, are likely responsible for the hydroxylation steps. researchgate.net The complex cyclizations that form the hexahydropyrrolo[2,3-b]indole structure likely involve a series of oxidative enzymes that create reactive intermediates, leading to stereocontrolled intramolecular ring closures. acs.org

Genetic Basis of Core Structure Formation

Insights from Related ETP Biosynthesis (e.g., Gliotoxin, Chaetocin, Verticillin)

The detailed study of related ETPs provides a robust framework for proposing the biosynthetic pathway of this compound.

Gliotoxin: The gliotoxin pathway offers a complete model for the biosynthesis of a monomeric ETP. It has elucidated the roles of the core NRPS (gliP), key tailoring enzymes for hydroxylation (gliC), thiolation (gliG), and disulfide bridge formation (gliT), as well as regulatory (gliZ) and self-resistance (gliA, gtmA) genes. mdpi.comcore.ac.ukwikipedia.org This provides a template for the fundamental steps required to assemble the ETP core found in this compound.

Chaetocin: As a dimeric ETP, the biosynthesis of chaetocin involves the formation of two monomeric units that are subsequently linked. The identification of the cha BGC confirms the conservation of the core ETP machinery. researchgate.netsecondarymetabolites.org This provides a genetic precedent for the assembly of complex, multi-unit ETP structures.

Verticillin: The study of verticillin is particularly relevant as its producing organisms, like those of this compound, belong to the Bionectriaceae family. nih.govrsc.org The identification of the ver gene cluster and its dedicated regulator, verZ, demonstrates how ETP production is controlled. microbiologyresearch.org The dimeric nature of verticillin A, formed from two tryptophan-derived units, also provides insights into the dimerization mechanisms that create complex alkaloids.

By integrating these insights, the proposed biosynthesis of this compound starts with the NRPS-mediated fusion of L-tryptophan and sarcosine. The resulting DKP undergoes a series of post-peptide modifications, including hydroxylation, complex cyclizations to form the indole-derived framework, and finally, the installation of the characteristic epidithio bridge through a conserved enzymatic cascade analogous to that of gliotoxin.

Compound Names Mentioned

| Compound Name |

| This compound |

| Chaetocin |

| Dideoxyverticillin A |

| Gliocladin B |

| Gliotoxin |

| Sarcosine |

| Verticillin |

| Verticillin A |

V. Synthetic Chemistry Approaches

Total Synthesis StrategiesThe concise and efficient total synthesis of (+)-bionectin A has been a focal point of research, notably advanced by the Movassaghi group. Their synthetic approach is characterized by its scalability and efficiency, featuring the development of novel methodologies for key substructures. This includes a new and scalable method for the synthesis of the erythro-β-hydroxytryptophan amino acid, an intramolecular Friedel–Crafts reaction utilizing a silyl-tethered indole, and the introduction of a new mercaptan reagent designed for the mild formation of the epipolythiodiketopiperazine (ETP) moiety.rsc.orgnih.govscispace.comrsc.orgresearchgate.netmit.edumit.eduthieme-connect.comThe successful synthesis of (+)-bionectin A was further validated by its unambiguous structural assignment through X-ray analysis.rsc.orgnih.govscispace.comrsc.orgresearchgate.netmit.eduresearchgate.net

Construction of the Epipolythiodiketopiperazine (ETP) MoietyThe ETP motif is a highly sensitive substructure, known for its reactivity towards bases, Lewis acids, and its susceptibility to photochemical and redox reactions.mit.edumit.eduThis sensitivity necessitates the late-stage installation of the disulfide bridge. A significant advancement in the synthesis of bionectin A was the development of a novel mercaptan reagent for ETP synthesis, which can be unveiled under very mild conditions.rsc.orgnih.govscispace.comrsc.orgresearchgate.netmit.eduthieme-connect.commit.edumit.eduThe development of this reagent was achieved through systematic exploration of acid-promoted incorporation of various alkyl thiols into diketopiperazine diol substrates.mit.edumit.eduThe final formation of the ETP bridge in (+)-bionectin A was successfully accomplished through a mild oxidation using KI3 in pyridine.thieme-connect.com

Advanced Synthetic Techniques and ReagentsThe total synthesis of (+)-bionectin A incorporates several advanced synthetic techniques and reagents that were critical for its successful execution:

Permanganate-mediated stereoinvertive hydroxylation: This represents a key discovery, allowing for the stereoinvertive hydroxylation of the α-stereocenters of diketopiperazines. rsc.orgnih.govscispace.comrsc.orgresearchgate.netmit.edu

Direct triketopiperazine synthesis: The synthesis also features the first example of a direct triketopiperazine synthesis from a parent cyclo-dipeptide. rsc.orgnih.govscispace.comrsc.orgresearchgate.netmit.edu

Dipeptide formation: N-Boc-sarcosine was employed for the formation of the dipeptide intermediate. scispace.com

Intramolecular cyclization: Acetic acid (AcOH) and morpholine in tert-butanol were used for the intramolecular cyclization step. scispace.com

Halocyclization: Bromine (Br2) in acetonitrile (MeCN) at 0 °C, followed by anisole, facilitated the diastereoselective halocyclization. scispace.com

Silylation and Friedel–Crafts reaction: Chlorodimethyl(N-Boc-2-indole)silane was used for silylation, and a silver-mediated reaction (e.g., AgBF4) in nitroethane was employed for the intramolecular Friedel–Crafts reaction. mit.eduthieme-connect.com

Thiol deprotection: Mild deprotection strategies were developed for thiol surrogates. rsc.org

Final ETP formation: Mild oxidation with KI3 in pyridine was utilized in the final step to form the ETP bridge. thieme-connect.com

Chemoenzymatic Synthesis Prospects

The total synthesis of complex natural products like this compound, characterized by its intricate dimeric epipolythiodiketopiperazine alkaloid structure, presents significant challenges for conventional chemical synthesis, particularly concerning stereochemical control and efficiency nih.govmetabolomicsworkbench.orgidrblab.cnnih.gov. While several successful total syntheses of (+)-bionectins A and C have been reported, these have primarily relied on multi-step chemical routes involving reactions such as intramolecular Friedel–Crafts alkylation, diketopiperazine sulfidation, and permanganate-mediated stereoinvertive hydroxylation nih.govmetabolomicsworkbench.orgmetabolomicsworkbench.org. To date, explicit reports detailing the chemoenzymatic total synthesis of this compound are not extensively documented in the literature. However, the inherent advantages of chemoenzymatic approaches offer compelling prospects for future synthetic endeavors.

Chemoenzymatic synthesis, which synergistically combines the unparalleled selectivity of enzymatic transformations with the versatility of chemical reactions, has emerged as a powerful paradigm for accessing complex molecules in a more efficient and sustainable manner. This approach can provide solutions to challenges such as achieving high enantioselectivity, performing reactions under mild conditions, and reducing the number of synthetic steps and associated waste.

The structural features of this compound, including its multiple stereogenic centers, the sensitive epipolythiodiketopiperazine (ETP) motif, the erythro-β-hydroxytryptophan amino acid unit, and the C12-hydroxylation, suggest several potential avenues where enzymatic catalysis could offer significant benefits.

Potential Applications of Chemoenzymatic Strategies for this compound:

Stereoselective Construction of Chiral Centers: this compound possesses numerous chiral centers, the precise control of which is critical for its biological activity. Enzymes are renowned for their exquisite stereoselectivity, capable of forming single enantiomers or diastereomers with high fidelity. For instance, the synthesis of the erythro-β-hydroxytryptophan amino acid, a key building block for this compound, could potentially be improved through enzymatic resolution or asymmetric synthesis, avoiding the need for chiral auxiliaries or extensive chromatographic separation nih.govnih.gov.

Formation of the Epipolythiodiketopiperazine (ETP) Bridge: The ETP motif, central to this compound's structure, involves complex sulfur chemistry. While chemical sulfidation methods have been developed, enzymatic pathways for sulfur incorporation and bridge formation could offer milder conditions and potentially higher yields, circumventing issues like side reactions or the need for harsh reagents nih.govmetabolomicsworkbench.orgmetabolomicsworkbench.org.

Regioselective and Stereoselective Hydroxylation: The C12-hydroxylation is a ubiquitous feature in many epipolythiodiketopiperazine alkaloids, including this compound nih.gov. Traditional chemical methods for introducing hydroxyl groups often suffer from poor regioselectivity or require multiple protection/deprotection steps. Monooxygenases or dioxygenases, common in natural product biosynthesis, could potentially catalyze highly selective hydroxylation at specific positions of the this compound core or its precursors, mimicking biosynthetic pathways. For example, studies on other natural products have shown that enzymes can achieve enantioselective oxidative dearomatization and subsequent additions with excellent yields and stereochemical control.

Dimerization and Macrocyclization: The dimeric nature of this compound suggests that enzymatic coupling or macrocyclization steps could be explored. Enzymes involved in peptide bond formation or cyclization in natural biosynthesis could be leveraged to assemble the complex dimeric scaffold more efficiently.

Challenges and Future Directions:

Despite the promising prospects, several challenges must be addressed for the successful implementation of chemoenzymatic synthesis for this compound. A primary hurdle is the identification and characterization of specific enzymes capable of catalyzing the highly complex transformations required for this compound's synthesis. This may necessitate extensive enzyme discovery efforts from fungal or bacterial sources that naturally produce similar complex polyketides or alkaloids, or the application of protein engineering techniques to tailor existing enzymes for novel substrates and reactions.

The integration of enzymatic steps with chemical transformations also requires careful optimization to ensure compatibility of reaction conditions and prevent enzyme denaturation. However, ongoing advancements in biocatalysis, including the development of robust enzymes and improved reaction conditions, continue to expand the scope of chemoenzymatic synthesis.

Vi. Chemical Modification and Analog Design

Design Principles for Bionectin A Derivatives

The design of this compound derivatives and other ETP alkaloids is fundamentally driven by the goal of optimizing biological activity, such as anticancer potency, while potentially improving properties like stability and solubility. A key principle in designing these derivatives involves maintaining the core epipolythiodiketopiperazine (ETP) motif, particularly the polysulfide bridge, which is recognized as pivotal for bioactivity nih.govrsc.org.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are instrumental in elucidating which specific structural characteristics of this compound and its analogs are associated with their biological activity scispace.comescholarship.org. These studies involve systematic chemical modifications and subsequent evaluation of the compounds' biological effects.

Extensive SAR studies on ETP alkaloids have provided detailed insights into how structural modifications impact their anticancer activity. A flexible and scalable synthetic approach has allowed for the creation of numerous ETP derivatives, enabling a comprehensive SAR profile rsc.orgnih.govrsc.org.

Table 1: Impact of Structural Modifications on ETP Alkaloid Activity

| Structural Feature Modified | Specific Modification | Observed Impact on Activity/Property | Reference |

| N1 and N1' positions | Benzenesulfonyl group | Dramatically increased anticancer potency (e.g., 2 orders of magnitude more potent than secondary aniline derivatives) | nih.gov |

| Trifluoroacetyl group | Minimal role in anticancer activity, slightly lower IC₅₀ values (1.1-2.5 fold) | nih.gov | |

| Polysulfide bridge | Presence/Absence | Crucial for bioactivity; compounds lacking the sulfur bridge are significantly less potent | nih.govrsc.org |

| C12-hydroxyl group | Presence/Stereochemistry | Favors the formation of the desired endo-cyclization product during synthesis; prevalent in active ETPs | nih.gov |

| Hydroxyl groups (e.g., C11, C13) | Acetylation | Reported to increase aqueous solubility of semi-synthetic analogs | rsc.org |

| Electron density of aromatic rings | Fluorination (e.g., 9-fluoro, 9,9'-difluoro) | Improves stability by limiting potential aromatic hydroxylation reactions, potentially increasing half-life | researchgate.net |

| C11 alcohol position | Ester, Carbonate, Carbamate, Sulfonate formation | Can profoundly affect drug properties; succinate moiety significantly increases water solubility | researchgate.net |

These findings highlight that while the polysulfide bridge is fundamental, strategic modifications at other sites can fine-tune the activity and physicochemical properties of ETP alkaloids.

Identification of Pharmacophoric Elements

Semisynthetic Approaches for Analog Generation

Semisynthetic approaches play a vital role in generating diverse analogs of this compound and other ETP alkaloids, especially when direct chemical modifications of the often scarce or sensitive parent natural products are challenging nih.govnih.gov. These methods leverage the natural product's core structure as a starting point for further chemical elaboration.

One strategy involves precursor-directed biosynthesis, where modified precursors are fed to the producing organism. For example, feeding fluorinated tryptophan precursors has led to the generation of fluorinated ETP derivatives, such as 9-fluoro and 9,9'-difluoro analogs. These modifications aim to improve the compound's stability by altering the electron density of the electron-rich aromatic rings, thereby limiting potential aromatic hydroxylation reactions and potentially increasing the compound's half-life researchgate.net.

Another common semisynthetic approach involves direct chemical modification of existing functional groups on the natural product scaffold. Historically, this has included the introduction of acetyl groups, particularly at hydroxyl positions like C11/C11' and C13/C13', which can lead to increased aqueous solubility rsc.org. More advanced strategies involve treating alcohol groups, such as those at the C11 position, with various electrophiles to form esters, carbonates, carbamates, and sulfonates. The nature of the introduced group can significantly impact the drug-like properties of the molecules; for instance, the addition of a succinate moiety has been shown to greatly enhance water solubility researchgate.net.

The synthesis of complex ETPs with functional linkers has also required advances in stereoselective late-stage oxidation and thiolation chemistry. This includes the application of novel reagents for dihydroxylation and cis-sulfidation of diketopiperazines, enabling the strategic introduction of functional groups like azides that can be readily derivatized to triazoles without compromising anticancer activity nih.gov. These semisynthetic methods are crucial for creating a diverse set of compounds for comprehensive SAR studies and for developing analogs with improved translational potential.

Vii. Mechanistic Investigations of Biological Activity

Molecular Mechanisms of Action

The primary molecular mechanism of Bionectin A involves its high-affinity binding to the C1 domains of conventional and novel PKC isozymes, mimicking the action of the endogenous second messenger diacylglycerol (DAG). acs.orgpnas.org This interaction triggers a cascade of downstream signaling events that are highly dependent on the specific PKC isoform, cell type, and the duration of exposure.

The principal cellular target of this compound is the family of protein kinase C (PKC) isozymes. ashpublications.org this compound exhibits high binding affinity for several PKC isoforms, with Ki values in the nanomolar range. The binding affinities for PKCα, PKCβ2, δ, and ε isoforms are approximately 1.35, 0.42, 0.26, and 0.24 nM, respectively, indicating a preference for the novel PKC isoforms δ and ε. frontiersin.org

Upon binding, this compound induces the translocation of PKC from the cytosol to cellular membranes, a hallmark of its activation. frontiersin.org However, the subcellular localization can differ from that induced by other PKC activators like phorbol esters. For instance, in certain cancer cell lines, this compound causes the localization of PKCδ directly to internal membranes, whereas phorbol 12-myristate 13-acetate (PMA) initially directs it to the plasma membrane. nih.gov

Prolonged exposure to this compound can lead to the downregulation of specific PKC isoforms through ubiquitination and proteasomal degradation. frontiersin.orgsigmaaldrich.com This biphasic effect—initial activation followed by downregulation—is a key feature of its mechanism and contributes to its unique biological profile, distinguishing it from tumor-promoting phorbol esters. frontiersin.orgnih.gov

Beyond PKC, other cellular targets for this compound have been identified. These include:

Munc13-1: A C1 domain-containing protein essential for synaptic vesicle priming. This compound binds to Munc13-1 and induces its translocation to the plasma membrane in neuronal cells, which may contribute to its neuroprotective and cognitive-enhancing effects. acs.orgnih.gov In vitro binding assays have shown that this compound binds to the full-length Munc13-1 protein with a Ki of 0.45 ± 0.04 nM. acs.orgnih.gov

Toll-like receptor 4 (TLR-4): this compound can act as a TLR-4 ligand, which may play a role in its immunomodulatory effects. frontiersin.org

The modulation of PKC and other targets by this compound initiates a variety of downstream signaling pathways, leading to its diverse biological effects.

MAPK/ERK Pathway: this compound has been shown to induce prolonged activation of extracellular signal-regulated kinases (ERK) in certain cancer cells, which can lead to apoptosis. sigmaaldrich.com In other contexts, such as in acute promyelocytic leukemia cells, this compound-induced differentiation is mediated through the MAPK signaling pathway, leading to the degradation of abnormal p53 protein. sigmaaldrich.com

NF-κB Pathway: As a PKC agonist, this compound can activate the NF-κB signaling pathway. researchgate.net This is a crucial mechanism for its ability to reactivate latent HIV-1 in infected cells. frontiersin.orgebi.ac.uk

STAT Signaling: In chronic lymphocytic leukemia (CLL) cells, this compound induces differentiation by modulating the signal transducer and activator of transcription (STAT) pathway. ashpublications.org Specifically, it induces the tyrosine phosphorylation of STAT1, a key event in initiating the transcription of genes involved in differentiation. ashpublications.org

Bcl-2 Phosphorylation: this compound can induce the phosphorylation of the anti-apoptotic protein Bcl-2. sigmaaldrich.com In some leukemia cell lines, this phosphorylation leads to the ubiquitin-mediated degradation of Bcl-2, sensitizing the cells to cytotoxic agents. sigmaaldrich.com

Autophagy Pathway: In the context of Alzheimer's disease models, this compound has been found to protect neurons from amyloid-β oligomer-induced neurotoxicity by activating autophagy. scielo.br It was shown to rescue the autophagy influx that was impaired by the amyloid-β oligomers. scielo.br

mTOR Signaling Pathway: this compound has been shown to regulate the mTOR signaling pathway in primary hippocampal neurons by increasing the phosphorylation of mTOR1 and S6K1. scielo.br

Identification of Cellular and Subcellular Targets

Biochemical and Cellular Assay Systems for Activity Assessment

A variety of in vitro and cell-based assays have been employed to characterize the biological activity of this compound and to understand its mechanisms of action.

PKC Binding Assays: Competitive binding assays using radiolabeled phorbol esters are commonly used to determine the binding affinity (Ki) of this compound for different PKC isozymes. pnas.org These assays have been crucial in establishing PKC as a primary target and in comparing the affinity of this compound with that of other natural products and synthetic analogs. pnas.org

Kinase Activity Assays: In vitro kinase assays are used to measure the direct effect of this compound on the enzymatic activity of purified PKC isoforms. scielo.br These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide.

Protein-Protein Interaction Assays: Techniques such as co-immunoprecipitation and pull-down assays can be used to identify proteins that interact with the targets of this compound, such as PKC or Munc13-1, in a this compound-dependent manner.

Table 1: In Vitro Molecular Interaction Data for this compound (Bryostatin 1)

| Assay Type | Target Protein | Measured Parameter | Result | Reference |

|---|---|---|---|---|

| Competitive Binding Assay | PKCα | Ki | 1.35 nM | |

| Competitive Binding Assay | PKCβ2 | Ki | 0.42 nM | frontiersin.org |

| Competitive Binding Assay | PKCδ | Ki | 0.26 nM | frontiersin.org |

| Competitive Binding Assay | PKCε | Ki | 0.24 nM | frontiersin.org |

| In Vitro Binding Assay | Munc13-1 (full-length) | Ki | 0.45 ± 0.04 nM | acs.orgnih.gov |

| In Vitro Binding Assay | Munc13-1 (C1 domain) | Ki | 8.07 ± 0.90 nM | acs.orgnih.gov |

| In Vitro Kinase Assay | Recombinant PKCε | IC50 for activation | 5.89 µM | scielo.br |

Cell Proliferation and Viability Assays: A variety of human cancer cell lines, such as those from leukemia (e.g., U937, Reh), prostate cancer (e.g., LNCaP), and lymphoma (e.g., WSU-CLL), have been used to assess the antiproliferative and pro-apoptotic effects of this compound. nih.govsigmaaldrich.comtandfonline.com These assays often involve colorimetric methods (e.g., MTS assay) or flow cytometry to measure cell viability and apoptosis.

PKC Translocation Assays: Confocal microscopy is used to visualize the translocation of fluorescently tagged PKC isoforms from the cytosol to cellular membranes in response to this compound treatment. acs.org This provides a direct measure of PKC activation within a cellular context.

Western Blot Analysis: This technique is widely used to measure changes in the expression levels and phosphorylation status of key signaling proteins, such as PKC isoforms, ERK, STAT1, and Bcl-2, following treatment with this compound. ashpublications.orgsigmaaldrich.comscielo.br

Gene Expression Analysis: Techniques like quantitative RT-PCR and RNA sequencing (RNA-seq) are used to analyze changes in the transcriptional profiles of cells treated with this compound. frontiersin.orgnih.gov For example, RNA-seq has been used to identify the upregulation of MAPK11 in exhausted CD8+ T cells treated with this compound. frontiersin.org

Neuronal Cell Models: Primary cultured neurons and neuronal cell lines (e.g., HT22) are used to study the neuroprotective effects of this compound. acs.orgscielo.br These studies often involve assessing synaptic function, neurite outgrowth, and protection against neurotoxins. scielo.br

Table 2: Cellular Responses to this compound (Bryostatin 1) in Model Systems

| Model System | Cellular Response | Downstream Effect | Reference |

|---|---|---|---|

| LNCaP human prostate cancer cells | Prolonged activation of ERK | Apoptosis | sigmaaldrich.com |

| NB4 promyelocytic leukemia cells | Hyperphosphorylation and degradation of p53 | Differentiation | sigmaaldrich.com |

| Reh acute lymphoblastic leukemia cells | Phosphorylation and degradation of Bcl-2 | Sensitization to cytotoxic agents | sigmaaldrich.com |

| Chronic Lymphocytic Leukemia (CLL) cells | Tyrosine phosphorylation of STAT1 | Differentiation | ashpublications.org |

| HT22 neuronal cells | Translocation of Munc13-1 to plasma membrane | Potential enhancement of neurotransmission | acs.orgnih.gov |

| Primary hippocampal neurons | Rescue of impaired autophagy influx | Neuroprotection against Aβ oligomers | scielo.br |

| Exhausted CD8+ T cells | Upregulation of MAPK11 | Enhanced proliferation and functionality | frontiersin.org |

In Vitro Studies of Molecular Interactions

Comparative Mechanistic Studies with Related Bioactive Natural Products

The unique biological profile of this compound is highlighted by comparative studies with other PKC-activating natural products, most notably phorbol esters and other macrocyclic lactones like prostratin and ingenol B.

This compound vs. Phorbol Esters (e.g., PMA): Although both this compound and phorbol esters bind to and activate PKC, they often elicit different, and sometimes opposing, biological responses. pnas.org While phorbol esters are potent tumor promoters, this compound exhibits antineoplastic activity and can antagonize many phorbol ester-induced responses. pnas.orgnih.gov Mechanistic differences include:

PKC Isoform Downregulation: this compound is more effective at downregulating PKCβI and PKCβII than PMA. nih.gov

PKCδ Localization: this compound causes direct localization of PKCδ to internal membranes, whereas PMA causes initial localization to the plasma membrane. nih.gov

Duration of Response: In some systems, this compound induces a more transient response compared to the long-lasting effects of phorbol esters. nih.gov

This compound vs. Prostratin and Ingenol B: These compounds are also PKC activators that have been investigated as latency-reversing agents for HIV-1. researchgate.netebi.ac.uk

In studies on HIV-1 latency, combinations of this compound or ingenol B with the bromodomain inhibitor JQ1 were found to be potent in reactivating viral gene expression from latently infected cells. nih.gov

Comparative studies in primary human macrophages showed that while ingenol-3-angelate has better reactivation potency in a T-cell latency model, this compound has a stronger HIV-1 restriction capacity in macrophages. asm.org

In terms of effects on the blood-brain barrier, both this compound and prostratin can induce a dose-dependent decrease in barrier integrity and promote the secretion of proinflammatory cytokines by brain microvascular endothelial cells. aai.org

This compound vs. Synthetic Analogs: The development of simplified synthetic analogs of this compound has provided valuable insights into its structure-activity relationships. acs.orgresearchgate.net Studies with these analogs have helped to define the "pharmacophore"—the essential structural features required for PKC binding and biological activity. nih.gov For example, analogs that retain the putative recognition domain of this compound but have a simplified spacer domain can still bind to PKC and exhibit growth inhibitory activity against cancer cells. pnas.org

Viii. Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Purification

Chromatographic methods are indispensable for isolating bionectin A from complex matrices and for verifying its purity.

Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) offers superior resolution, speed, and sensitivity compared to conventional HPLC, making it highly valuable for the characterization of this compound. mdpi.com This hyphenated technique allows for rapid and efficient separation of this compound from complex mixtures, followed by immediate mass analysis. nih.gov The mass spectrometer provides crucial information regarding the molecular weight of this compound and its fragmentation patterns, which are vital for confirming its chemical formula (C22H18N4O3S2) and structural integrity. nih.govacs.orgbu.edu UPLC-MS/MS is particularly effective in non-targeted metabolomics, enabling the identification of known and novel compounds by matching their retention times and mass spectral data. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) in Purity Assessment

Advanced Spectroscopic Methods for Detailed Structural Analysis

Spectroscopic techniques provide atomic-level details about the structure and functional groups present in this compound.

Vibrational spectroscopy, specifically Infrared (IR) spectroscopy, is utilized to identify the characteristic functional groups within the this compound molecule. IR spectra are generated by measuring the absorption of infrared radiation by molecular vibrations, with distinct absorption bands corresponding to specific chemical bonds and functional groups. masterorganicchemistry.comlibretexts.org For this compound, which contains a pyrroloindole core, dioxopiperazine moiety, and a disulfide bridge, nih.govacs.org IR spectroscopy can reveal the presence of key functional groups such as:

Carbonyl groups (C=O): Expected to show strong absorption bands typically around 1850-1630 cm⁻¹. masterorganicchemistry.com

Hydroxyl groups (O-H): If present, they would appear as broad, rounded peaks around 3400-3200 cm⁻¹. masterorganicchemistry.com

N-H stretching: Associated with the indole and amide functionalities.

C-H stretching: Present in aliphatic and aromatic regions.

IR spectra for this compound have been obtained using instruments such as the Bruker EQUINOX 55 spectrophotometer. acs.org

UV-Visible (UV-Vis) spectroscopy is employed to characterize the chromophores within this compound, which are the parts of the molecule responsible for absorbing light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edulibretexts.org The absorption maxima (λmax) provide insights into the extent of conjugation and the presence of aromatic systems. This compound, being a pyrroloindole derivative, possesses conjugated pi-electron systems that absorb UV light. nih.govlibretexts.org

For this compound, specific UV absorption data has been reported:

| Solvent | λmax (nm) | log ε (Absorbance) |

| Methanol | 219 | 4.59 |

| Methanol | 246 (sh) | 3.99 |

| Methanol | 282 | 3.81 |

| Methanol | 291 | 3.79 |

| acs.org |

This data indicates strong absorption in the UV region, characteristic of its conjugated indole and diketopiperazine chromophores.

Vibrational Spectroscopy (IR, Raman) in Functional Group Identification

Integrated Analytical Platforms for Comprehensive Metabolite Profiling

Integrated analytical platforms combine multiple techniques to provide a holistic view of this compound, especially when analyzing it within complex biological or synthetic mixtures. The combination of chromatographic separation (e.g., UPLC or LC) with high-resolution mass spectrometry (HRMS), often coupled with nuclear magnetic resonance (NMR) spectroscopy, forms a powerful platform for comprehensive metabolite profiling. mdpi.comnih.govbu.eduscispace.com

LC-MS/MS: This combination is extensively used for non-targeted analysis, allowing for the identification and quantification of this compound and related compounds by generating detailed mass spectral data, including precursor and fragment ion information. mdpi.comnih.gov The ability to acquire tandem mass spectrometry (MS/MS) data provides crucial structural insights through fragmentation patterns. mdpi.com

NMR Spectroscopy: While not explicitly part of the "hyphenated" platform in the same way as LC-MS, NMR spectroscopy (1H NMR, 13C NMR) is an essential complementary technique. It provides detailed information about the connectivity and stereochemistry of atoms, confirming the proposed structure derived from MS data. nih.govacs.orgrsc.orgrsc.orgnih.govscispace.com Discrepancies in NMR data between synthetic and isolated this compound samples have been resolved through careful re-evaluation and X-ray analysis, highlighting the importance of robust structural confirmation. rsc.orgnih.govscispace.com

These integrated approaches allow researchers to confidently identify this compound, assess its purity, and understand its structural nuances, even in trace amounts within complex samples.

Ix. Computational Chemistry and Molecular Modeling

Molecular Dynamics Simulations of Bionectin A and Biomolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of atoms and molecules by modeling the forces and motions governing their interactions ebsco.comnih.gov. These simulations can provide a detailed microscopic view of how molecules move and interact, offering insights into reaction dynamics and the function of biological molecules like proteins and enzymes ebsco.com. MD simulations have become a standard tool for investigating biomolecules, enabling researchers to simulate increasingly complex systems and understand biochemical processes, providing a dynamic dimension to structural data nih.gov.

For this compound, MD simulations could be employed to explore its conformational flexibility, stability in various environments (e.g., aqueous solutions, lipid bilayers), and its dynamic interactions with potential target macromolecules, such as proteins or nucleic acids. By simulating the movement of this compound and its binding partners over time, researchers can gain insights into the binding kinetics, identify stable binding poses, and understand the energetic landscape of the interaction. Such studies can reveal how the compound's structure changes upon binding and how these changes influence its activity. While specific MD simulation data for this compound was not found in the provided search results, similar studies are routinely performed for other compounds to understand their therapeutic potential and pharmacokinetics plos.orgnih.gov.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

For this compound, quantum chemical calculations could be utilized to determine its precise electronic structure, including charge distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps. These insights are crucial for predicting sites of reactivity, understanding potential metabolic pathways, and rationalizing its interactions with biological targets at an atomic level. For instance, such calculations could qualify the nature of specific bond interactions within this compound or between this compound and a binding partner mdpi.com. While no specific quantum chemical calculations for this compound were identified, these methods are broadly applied to understand the fundamental chemical behavior of complex molecules wikipedia.orgscienceopen.comqunasys.commdpi.comqulacs.org.

In Silico Approaches for Target Prediction and Binding Mode Analysis

In silico approaches for target prediction and binding mode analysis are critical in drug discovery, especially when experimental target identification is challenging. These methods aim to identify potential biological targets for a compound and elucidate how the compound interacts with these targets at a molecular level nih.govbonviewpress.com. Molecular docking is a key technique in this domain, involving the optimization of finding the most favorable three-dimensional binding conformations of a ligand to a target protein plos.orgnih.gov. Docking programs assess and score targets based on binding modes and interactions, allowing for the ranking of potential binders nih.gov.

A related compound, Bionectin F, has been subjected to in silico molecular docking studies, which suggested its potential to inhibit the enzyme MabA, an essential enzyme in the metabolism of Mycobacterium tuberculosis aphrc.org. The docking analysis indicated a strong interaction between Bionectin F and MabA, correlating with observed antimycobacterial activity aphrc.org. This demonstrates the utility of in silico studies in predicting and reinforcing experimental findings for bionectin-related compounds. For this compound, similar molecular docking and virtual screening studies could be performed against databases of known protein structures to predict its potential biological targets and analyze the specific amino acid residues involved in binding interactions. This can help in understanding its mechanism of action and identifying novel therapeutic applications nih.govbonviewpress.com.

Ligand-Based and Structure-Based Modeling in Elucidating Molecular Behavior

Ligand-based and structure-based modeling are two primary strategies in computational drug design for elucidating molecular behavior and identifying potential active compounds.

Ligand-Based Modeling is employed when the three-dimensional structure of the target protein is unknown creative-biolabs.com3ds.com. It relies on the principle that similar ligands or compounds tend to bind to similar targets with comparable affinity and elicit similar biological responses nih.gov. This approach involves extracting common chemical features from a set of known active ligands to generate a pharmacophore model creative-biolabs.comjapsonline.com. A pharmacophore represents the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) essential for binding to a specific target creative-biolabs.comjapsonline.com. These models can then be used for virtual screening of large compound databases to identify new molecules with similar activity creative-biolabs.com3ds.comoptibrium.com.

Structure-Based Modeling , conversely, utilizes the known three-dimensional structure of the target protein optibrium.comnih.gov. Techniques like molecular docking fall under this category, where the ligand's binding pose and affinity within the protein's active site are predicted optibrium.comnih.gov. This approach allows for the detailed analysis of protein-ligand interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions nih.gov. Structure-based methods can also facilitate scaffold hopping, proposing different functional groups for bioisosteric replacement while maintaining or improving binding nih.gov.

For this compound, both ligand-based and structure-based approaches could be instrumental. If a set of compounds with similar biological activity to this compound were available, ligand-based pharmacophore modeling could identify the key features responsible for its activity, even without knowing the target structure creative-biolabs.comjapsonline.com. Conversely, if a putative protein target structure is identified, structure-based docking could precisely model this compound's binding mode and predict its binding affinity, thereby guiding further experimental validation and optimization optibrium.comnih.gov.

Q & A

Q. How can the molecular structure of bionectin A be confirmed experimentally?

To confirm the structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . Key steps include:

- NMR analysis : Assign peaks for proton (¹H) and carbon (¹³C) signals, focusing on substituents like the ethanol group (-CH₂CH(OH)) in this compound. Compare observed shifts with structurally related epidithiodioxopiperazines (e.g., gliocladin C) to validate connectivity .

- High-resolution MS (HRMS) : Confirm molecular formula and isotopic patterns.

- X-ray crystallography (if crystalline): Provides definitive stereochemical data. Note that synthetic samples may require comparison with natural isolates, though direct access to natural this compound is often limited .

Q. What are the standard protocols for synthesizing this compound in the laboratory?

A validated enantioselective synthesis involves:

Trioxopiperazine precursor reduction : Use lithium tri-sec-butylborohydride to reduce trioxopiperazine intermediates.

Functionalization steps : Silylation, dihydroxylation, and diacetylation to generate key intermediates.

Epidisulfide formation : Critical for introducing the disulfide bridge characteristic of epidithiodioxopiperazines.

Final deacetylation : Yields (+)-bionectin A.

Q. How should researchers design experiments to study this compound’s bioactivity?

- Hypothesis-driven design : Frame questions using the PICOT framework (Population, Intervention, Comparison, Outcome, Time). Example: Does this compound (intervention) inhibit fungal growth (outcome) in Candida albicans (population) compared to fluconazole (comparison) over 24 hours (time)? .

- Controls : Include positive (e.g., known antifungals) and negative (solvent-only) controls.

- Dose-response assays : Use logarithmic concentration ranges to determine IC₅₀ values.

Advanced Research Questions

Q. How can contradictions in NMR data between synthetic and natural this compound be resolved?

Discrepancies may arise from:

- Stereochemical mismatches : Verify enantiopurity via chiral HPLC or optical rotation comparisons.

- Sample impurities : Use preparative HPLC to isolate pure fractions before analysis.

- Natural sample unavailability : If direct comparison is impossible (as reported in some studies ), cross-validate synthetic data against structurally analogous compounds (e.g., gliocladin C) with established NMR profiles .

Q. What methodologies address challenges in enantioselective synthesis of this compound?

Key challenges include controlling disulfide bridge stereochemistry and avoiding racemization. Strategies:

- Chiral auxiliaries : Temporarily fix stereocenters during synthesis.

- Asymmetric catalysis : Use transition-metal catalysts (e.g., palladium) for enantioselective C–S bond formation.

- Computational modeling : Predict transition states to optimize reaction conditions. Refer to Overman’s synthesis for empirical insights .

Q. How can researchers ensure reproducibility in this compound bioassays?

- Standardize protocols : Document cell lines, incubation conditions, and solvent systems (e.g., DMSO concentration ≤0.1%).

- Biological replicates : Use ≥3 independent experiments to account for variability.

- Data transparency : Share raw spectra, chromatograms, and statistical analyses in supplementary materials, adhering to journal guidelines (e.g., Advanced Journal of Chemistry ).

Q. What are best practices for comparative studies of this compound and its analogs?

- Structural analogs : Compare substituent effects (e.g., ethanol group in this compound vs. methyl in gliocladin C ).

- Bioactivity correlation : Use SAR (structure-activity relationship) models to link structural features (e.g., disulfide bridges) to antifungal potency.

- Data normalization : Express results relative to a common reference compound to minimize inter-lab variability.

Q. How should conflicting data on this compound’s mechanism of action be analyzed?

- Systematic literature review : Use databases like Web of Science to aggregate findings, prioritizing primary sources over reviews .

- Contradiction mapping : Tabulate conflicting results (e.g., varying IC₅₀ values across studies) and identify variables (e.g., assay type, organism strain).

- Meta-analysis : Apply statistical tools to assess heterogeneity and identify consensus mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.